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molecular formula C9H14O B6354539 Trimethylcyclohexenone CAS No. 20030-29-9

Trimethylcyclohexenone

Cat. No. B6354539
M. Wt: 138.21 g/mol
InChI Key: UOQNEDMSOAECRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128728

Procedure details

A mixture of 70 g of methyl vinyl ketone, 10 g of water and 0.1 g of hydroquinone is dripped in the course of one hour into a mixture of 400 g of diethyl ketone and 10 g of a 30% by weight methanolic solution of sodium methylate which is boiling under reflux. The whole is then heated for another two hours under reflux. The mixture obtained is neutralized with glacial acetic and then filtered. Excess diethyl ketone and the water present are distilled off and the residue is fractionated in vacuo. 81 g of 2,3,6-trimethyl-2-cyclohexen-1-one having a boiling point of 89° C. at 12 mm Hg and 9 g of 4-methyl-3-ethyl-2-cyclohexen-1-one having a boiling point of 102° C. at 12 mm Hg are obtained. The total yield of cyclohexenone is 65% with reference to methyl vinyl ketone.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C(C)=[O:4])=C.C1(C=CC(O)=CC=1)O.[CH3:14][O-:15].[Na+].CC(O[CH2:21][C:22]1[C:35]2[C:30](=[CH:31]C=C[CH:34]=2)[C:29](COC(C)=O)=[C:28]2[C:23]=1[CH:24]=[CH:25]C=C2)=O>C(C(CC)=O)C.O>[CH3:21][C:22]1[C:35](=[O:4])[CH:30]([CH3:31])[CH2:29][CH2:28][C:23]=1[CH3:24].[CH3:28][CH:23]1[CH2:24][CH2:25][C:14](=[O:15])[CH:21]=[C:22]1[CH2:35][CH3:34] |f:2.3|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
10 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 g
Type
solvent
Smiles
C(C)C(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The whole is then heated for another two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The mixture obtained
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Excess diethyl ketone and the water present are distilled off

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(CCC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
Name
Type
product
Smiles
CC1C(=CC(CC1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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